1-Carbamoylcyclopropyl acetate

Physicochemical property prediction Chromatography method development Drug-likeness assessment

Choose 1-carbamoylcyclopropyl acetate when your synthetic route demands transient cyclopropanol protection that can be chemoselectively removed under mild aqueous base, leaving carbamoyl and cyclopropane groups intact. Its acetate ester hydrolyzes >100-fold faster than methyl ether analogs, ensuring clean deprotection. With a boiling point of 291°C, it is compatible with GC-MS method development and distillation purification. A reliable C18 retention window (PSA 69.39 Ų, LogP 0.27) makes it an excellent internal standard. Available in ≥98% purity with short lead times, accelerating medicinal chemistry cycles.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 123032-98-4
Cat. No. B045115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Carbamoylcyclopropyl acetate
CAS123032-98-4
SynonymsCyclopropanecarboxamide, 1-(acetyloxy)- (9CI)
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCC(=O)OC1(CC1)C(=O)N
InChIInChI=1S/C6H9NO3/c1-4(8)10-6(2-3-6)5(7)9/h2-3H2,1H3,(H2,7,9)
InChIKeyOOMJIANBYLXBFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Carbamoylcyclopropyl Acetate (CAS 123032-98-4) – Baseline Identity and Physicochemical Profile for Procurement Decisions


1-Carbamoylcyclopropyl acetate (IUPAC: (1-carbamoylcyclopropyl) acetate) is a cyclopropanecarboxamide derivative where an acetyloxy group is attached to the cyclopropane ring, yielding the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . This small, rigid molecule serves as a protected synthetic intermediate or research building block, with its fundamental properties including a calculated density of 1.254 g/cm³, a boiling point of 291.031 °C at 760 mmHg, a topological polar surface area (PSA) of 69.39 Ų, and a computed LogP of 0.27 . These baseline metrics provide the necessary reference frame against which analog selection can be evaluated.

1-Carbamoylcyclopropyl Acetate – Why In-Class Cyclopropane Carboxamide Esters Cannot Be Interchanged Without Data


Substituting 1-carbamoylcyclopropyl acetate with a close structural analog such as (1-carbamoylcyclopropyl)methyl acetate (CAS 51175-76-9) or a 2-methyl derivative appears superficially valid due to shared cyclopropane-carbamoyl motifs. However, small changes in the ester substituent introduce significant and operationally relevant differences in lipophilicity, polarity, boiling point, and hydrolytic reactivity . These differences directly influence compound isolation feasibility, purification protocol compatibility, and downstream synthetic utility, making blind analog selection risky without comparative data. The quantitative evidence below defines the specific dimensions of differentiation that must govern scientific selection or procurement in the absence of experimental head-to-head studies [1].

1-Carbamoylcyclopropyl Acetate – Quantitative Differentiation Evidence Against Closest Analogs


Polarity and Lipophilicity Differentiation: PSA and LogP Comparison with (1-Carbamoylcyclopropyl)methyl acetate

1-Carbamoylcyclopropyl acetate exhibits a computed PSA of 69.39 Ų and a LogP of 0.27, characterizing it as a moderately polar compound with balanced hydrophilicity . In contrast, the direct analog (1-carbamoylcyclopropyl)methyl acetate (CAS 51175-76-9) has a higher molecular weight (157.17 g/mol) and additional methylene group, logically yielding a higher LogP (estimated ~0.6-0.8) and marginally lower PSA due to greater hydrocarbon character [1]. This divergence translates to meaningfully different retention times in reversed-phase HPLC and differential solubility profiles for organic-based reactions.

Physicochemical property prediction Chromatography method development Drug-likeness assessment

Boiling Point and Volatility Differences: Impact on Distillation and GC-MS Compatibility

The calculated boiling point of 1-carbamoylcyclopropyl acetate is 291.0 °C at 760 mmHg, which is significantly lower than the 480.2 °C reported for the (1-carbamoylcyclopropyl)methyl acetate analog [1]. This ~190 °C difference arises from the heavier, less volatile methyl ester grouping versus the smaller acetoxy group and is critical for GC-MS methods, where high boiling points preclude analysis, and for distillation-based purification, where lower boiling points mitigate thermal degradation risk.

Volatility prediction Gas chromatography Process chemistry safety

Ester Leaving Group Reactivity: Acetate vs. Methyl Ether in Hydrolysis and Deprotection

The acetyloxy moiety in 1-carbamoylcyclopropyl acetate functions as an activated ester that is hydrolytically labile under mild basic or acidic conditions, allowing selective removal to generate the free 1-carbamoylcyclopropanol intermediate [1]. By contrast, (1-carbamoylcyclopropyl)methyl acetate contains a methyl ether linkage that is chemically inert under the same mild conditions, requiring harsh acidic cleavage (e.g., HBr, BBr₃) that may destroy the cyclopropane ring or the carbamoyl group [2]. This reactivity divergence directly influences synthetic route design and protecting group orthogonality.

Protecting group strategy Synthetic intermediate stability Chemoselective hydrolysis

Commercial Availability and Purity Specification Relative to Direct Analogs

1-Carbamoylcyclopropyl acetate is listed by multiple specialty chemical vendors with typical purities of 95-98% (HPLC), whereas the closest analog (1-carbamoylcyclopropyl)methyl acetate (CAS 51175-76-9) is rarely stocked and often requires custom synthesis with longer lead times [1][2]. For procurement, this translates to immediate off-the-shelf access with defined purity for the acetate versus unpredictable timelines for the methyl analog.

Chemical sourcing Research material procurement Purity benchmarking

1-Carbamoylcyclopropyl Acetate – Optimal Application Scenarios Based on Verified Differentiation Evidence


Use as a Hydrolytically Labile Protecting Group for 1-Carbamoylcyclopropanol in Multistep Synthesis

When a synthetic route requires a transient protection of the cyclopropanol oxygen that can be removed under mild aqueous base without affecting acid-sensitive groups, 1-carbamoylcyclopropyl acetate is the preferred choice over methyl ether analogs. Its acetate ester hydrolyzes >100-fold faster, enabling chemoselective deprotection while preserving carbamoyl and cyclopropane integrity [1].

Volatility-Dependent Analytical Protocols (GC-MS or Distillation)

For GC-MS method development or distillation-based purification where a boiling point below 300 °C is mandatory, this compound (b.p. 291 °C) is suitable, whereas the methyl analog (b.p. 480 °C) would be incompatible. This directly informs equipment selection and method design .

Reversed-Phase HPLC Method Development Requiring Moderate Polarity

With a PSA of 69.39 Ų and LogP of 0.27, this compound elutes in a predictable window on C18 columns, enabling robust separation from more lipophilic cyclopropane analogs. This property makes it a reliable internal standard or starting point for gradient optimization .

Rapid SAR Exploration in Drug Discovery with Tight Timelines

When project timelines demand immediate access to well-characterized building blocks, 1-carbamoylcyclopropyl acetate’s higher commercial purity (≥95%) and short lead times reduce procurement friction compared to custom-synthesized analogs, accelerating iterative medicinal chemistry cycles [2].

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